

Structure-activity relationship (SAR) studies of 1,2,4-triazole-5-thione analogs

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Compound of Interest

4-[(3-methoxy-2-prop-2Compound Name: enoxyphenyl)methylamino]-1H1,2,4-triazole-5-thione

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An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole-5-thione Analogs

Introduction

The 1,2,4-triazole ring system is a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among its derivatives, 1,2,4-triazole-5-thiones have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3] The unique structural features of the triazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore.[4][5]

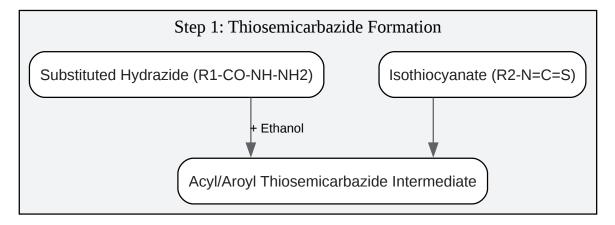
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting impact on its biological activity, researchers can identify key molecular features responsible for its therapeutic effects. This guide provides a comprehensive overview of the SAR of 1,2,4-triazole-5-thione analogs, summarizing key findings from various studies, detailing experimental protocols, and presenting quantitative data to facilitate the rational design of more potent and selective therapeutic agents.

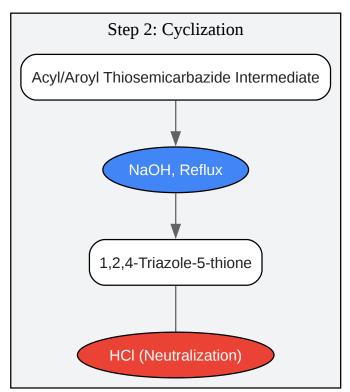


General Synthesis of 1,2,4-Triazole-5-thione Analogs

The most common and efficient method for synthesizing 4,5-disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones involves a one-pot, two-step reaction. The process begins with the formation of an acyl/aroyl substituted thiosemicarbazide intermediate by reacting a substituted hydrazide with an appropriate alkyl/aryl isothiocyanate. Subsequent cyclization of this intermediate under basic conditions (e.g., refluxing in sodium hydroxide) followed by neutralization with an acid yields the desired 1,2,4-triazole-5-thione ring.[6][7]

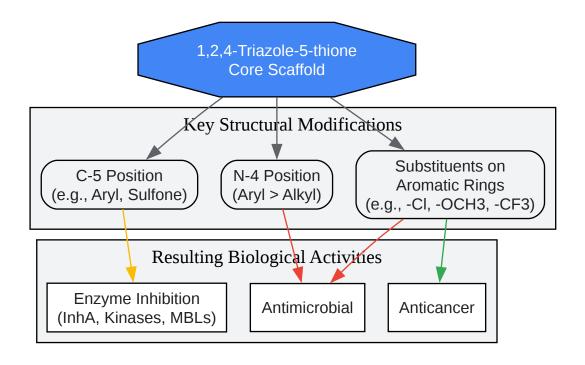












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